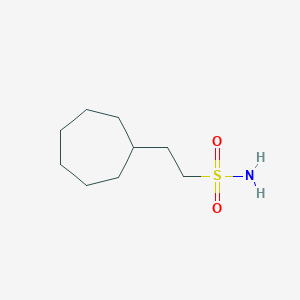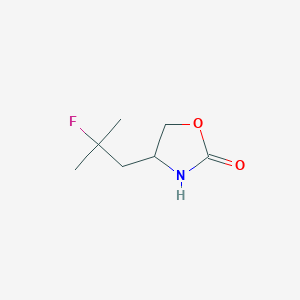![molecular formula C18H36N4O6 B12316416 tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate](/img/structure/B12316416.png)
tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate: and tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate are stereoisomers of a compound that features a tert-butyl carbamate group attached to an aminooxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate and tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminooxolane precursor. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for these compounds are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy.
Análisis De Reacciones Químicas
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbamate group can produce the corresponding amine.
Aplicaciones Científicas De Investigación
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: They can be used as building blocks for the synthesis of biologically active compounds.
Industry: They are used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of these compounds depends on their specific application. In drug development, for example, the carbamate group can be hydrolyzed in vivo to release the active amine, which can then interact with its molecular target. The pathways involved in these processes often include enzymatic hydrolysis and subsequent interaction with receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
- tert-butyl N-[(3R,4R)-4-aminooxolan-3-yl]carbamate
- tert-butyl (3S,4S)-4-methylpyrrolidin-3-ylcarbamate
Uniqueness
The uniqueness of tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate and tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate lies in their specific stereochemistry, which can influence their reactivity and interactions with biological targets. This makes them valuable in the development of stereoselective synthesis methods and in the study of stereochemistry in biological systems.
Propiedades
Fórmula molecular |
C18H36N4O6 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate |
InChI |
InChI=1S/2C9H18N2O3/c2*1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h2*6-7H,4-5,10H2,1-3H3,(H,11,12)/t2*6-,7+/m10/s1 |
Clave InChI |
MXNMDKXYUOENDT-RMHGRBOHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1COC[C@H]1N.CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1N |
SMILES canónico |
CC(C)(C)OC(=O)NC1COCC1N.CC(C)(C)OC(=O)NC1COCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B12316342.png)
![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316349.png)
![(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B12316351.png)
![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B12316354.png)
![3-[(4-benzylpiperazin-2-yl)methyl]-1H-indole](/img/structure/B12316364.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate](/img/structure/B12316368.png)
![3-[(4-Cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B12316373.png)

![3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316388.png)


![4-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid](/img/structure/B12316393.png)
